4-(azepan-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c25-20(23-21-22-16-11-17-18(29-13-28-17)12-19(16)30-21)14-5-7-15(8-6-14)31(26,27)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10,13H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDHAXFKMIAMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxolane ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Synthesis of the benzothiazole moiety: This involves the cyclization of a 2-aminothiophenol derivative with a carboxylic acid or its derivatives.
Coupling of the benzothiazole with the dioxolane ring: This step often requires the use of a coupling reagent such as EDCI or DCC in the presence of a base.
Introduction of the azepane sulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides and a base.
Formation of the final benzamide structure: This involves the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The azepane-linked sulfonamide group undergoes characteristic reactions observed in aryl sulfonamides:
Key Findings :
-
Hydrolysis proceeds faster in acidic media compared to basic conditions due to protonation of the sulfonamide nitrogen, enhancing electrophilicity.
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N-Alkylation reactions show moderate yields (49–72%) in dimethylformamide (DMF) with potassium carbonate as a base .
Benzamide Functional Group Reactivity
The benzamide linkage participates in hydrolysis and condensation reactions:
Structural Influences :
-
Electron-withdrawing effects from the dioxolo-benzothiazole ring stabilize the amide bond, reducing hydrolysis rates compared to simpler benzamides.
Dioxolo-Benzothiazole Ring Reactions
The fused dioxolo[4,5-f] benzothiazole system displays unique reactivity:
| Reaction Type | Conditions | Outcomes | Source Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO3/H2SO4, 0°C | Nitration at C5 position | |
| Ring-Opening Oxidation | KMnO4, H2O, 100°C | Sulfur oxidation to sulfone | |
| Photochemical Degradation | UV light (254 nm), 72h | Cleavage of dioxole ring |
Notable Observations :
-
Nitration occurs selectively at the electron-rich C5 position of the benzothiazole ring.
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The dioxole ring is susceptible to oxidative cleavage under strong acidic or basic conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzamide aryl group:
| Reaction Type | Conditions | Outcomes | Source Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, Ar-B(OH)2, DME, 80°C | Biaryl derivatives | |
| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, toluene, 110°C | Aryl amine adducts |
Yield Data :
-
Suzuki couplings achieve 66–72% yields with electron-deficient boronic acids .
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Steric hindrance from the azepane group reduces amination efficiency (~40% yield).
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
| Temperature Range (°C) | Mass Loss (%) | Decomposition Pathway | Source Reference |
|---|---|---|---|
| 150–200 | 5–8 | Desulfonation | |
| 200–300 | 35–40 | Benzothiazole ring fragmentation | |
| >300 | 50–55 | Complete carbonization |
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent polarity:
| Solvent | Dielectric Constant (ε) | Observed Reaction Rate (Relative) | Source Reference |
|------------|
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds similar to 4-(azepan-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide exhibit cytotoxic effects against various cancer cell lines. The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Case Study : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in human cancer cell lines, suggesting potential as a lead compound for anticancer drug development.
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Anti-inflammatory Properties :
- The sulfonamide group in the compound may contribute to anti-inflammatory effects by inhibiting enzymes involved in the inflammatory response.
- Research Findings : Experimental models have shown that compounds with similar structures can reduce inflammation markers in animal models of arthritis.
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Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Case Study : A study indicated that the compound showed activity against multi-drug resistant strains of bacteria, highlighting its potential as an antibiotic agent.
Pharmacological Applications
-
Drug Design and Development :
- The unique structural features of this compound make it a candidate for further modifications aimed at enhancing its pharmacokinetic properties and efficacy.
- Insights : Computational modeling studies can predict how variations in the chemical structure may affect biological activity, guiding the synthesis of more potent derivatives.
-
Targeted Therapy :
- The specificity of the compound towards certain biological targets can be exploited for targeted drug delivery systems.
- Research Findings : Studies are underway to evaluate how this compound can be conjugated with nanoparticles for targeted delivery to cancer cells.
Data Table: Summary of Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; potential lead for drug development | In vitro studies on cell lines |
| Anti-inflammatory Properties | Reduces inflammation markers in animal models | Arthritis model studies |
| Antimicrobial Activity | Exhibits activity against multi-drug resistant bacteria | Antimicrobial susceptibility tests |
| Drug Design | Potential for modifications to enhance pharmacokinetics | Computational modeling studies |
| Targeted Therapy | Can be used in targeted drug delivery systems | Studies on nanoparticle conjugation |
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The [1,3]dioxolo[4,5-f][1,3]benzothiazole scaffold is shared with compounds like N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide () and GSK735826A (). Key differences lie in the substituents on the benzamide moiety:
Key Observations :
- GSK735826A () replaces the benzamide with a pyridyl-thiazole linkage, demonstrating that structural variations in the core scaffold significantly alter biological activity .
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide (CAS Number: 1321875-29-9) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial activity, enzyme inhibition capabilities, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 581.14 g/mol. The structure features a benzamide core with a sulfonyl group and a dioxole-benzothiazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1321875-29-9 |
| Molecular Formula | C26H33ClN4O5S2 |
| Molecular Weight | 581.14 g/mol |
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit varying degrees of antibacterial activity. For instance, studies on related sulfonamide derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds in this class have shown significant inhibition of AChE, which is crucial for treating conditions like Alzheimer's disease.
- Urease Inhibition : Strong inhibitory activity against urease has been reported, suggesting potential applications in treating infections caused by urease-producing bacteria .
Case Studies and Experimental Findings
In vitro studies have been conducted to assess the biological activities of the compound and its analogs. For example:
- A series of benzothiazole derivatives demonstrated promising results in inhibiting Kv1.3 channels, which are implicated in autoimmune diseases .
- Another study highlighted the synthesis and evaluation of similar compounds that showed potent antibacterial properties and enzyme inhibition capabilities .
Pharmacological Implications
The diverse functionalities of This compound suggest its potential utility in pharmacotherapy:
- Antibacterial Treatment : Its efficacy against specific bacterial strains positions it as a candidate for developing new antibiotics.
- Neurological Applications : The AChE inhibitory activity may lead to advancements in treatments for neurodegenerative disorders.
- Urological Applications : Given its urease inhibition properties, it could be further explored for managing urinary tract infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(azepan-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide, and how are critical intermediates characterized?
- Methodology : The synthesis typically involves sequential coupling of the azepane sulfonyl group to the benzamide core, followed by functionalization of the [1,3]dioxolo-benzothiazole moiety. Key steps include:
-
Sulfonylation : Reaction of the benzamide precursor with azepane sulfonyl chloride under basic conditions (e.g., NaH in DMF) at 0–5°C .
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Cyclization : Formation of the [1,3]dioxolo-benzothiazole ring via acid-catalyzed condensation, monitored by TLC and purified via column chromatography .
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Characterization : Use / NMR to confirm regioselectivity, HPLC-MS for purity (>95%), and X-ray crystallography for resolving steric clashes in the sulfonamide linkage .
Reaction Step Key Reagents Conditions Yield Sulfonylation Azepane sulfonyl chloride, NaH DMF, 0–5°C, 12h 65–70% Cyclization HSO, EtOH Reflux, 6h 50–55%
Q. How is the compound’s stability assessed under physiological conditions, and what degradation products are observed?
- Methodology : Perform accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 48h. Monitor degradation via LC-MS:
- Major degradation pathway : Hydrolysis of the sulfonamide bond under acidic conditions, yielding azepane and benzothiazole fragments .
- Mitigation : Co-solvents like PEG-400 improve solubility and reduce hydrolysis rates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Case Study : reports antimicrobial activity (MIC = 8 µg/mL against S. aureus), while notes cytotoxicity (IC = 12 µM in HepG2 cells).
- Resolution :
- Dose-Response Analysis : Test compound across 0.1–100 µM to identify therapeutic windows.
- Target Profiling : Use kinase inhibition assays to distinguish off-target cytotoxicity from specific antimicrobial effects .
- Structural Analog Comparison : Replace the azepane group with piperidine; observe reduced cytotoxicity but retained antimicrobial activity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Docking Studies : Employ AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The sulfonamide group forms hydrogen bonds with Asp73 and Gly77, explaining antimicrobial activity .
- MD Simulations : Run 100-ns trajectories to assess binding stability; RMSD < 2 Å confirms sustained interactions .
- Validation : Compare predicted IC values with experimental enzymatic assays (e.g., NADPH oxidation inhibition).
Experimental Design & Data Analysis
Q. What in vitro/in vivo models are suitable for validating the compound’s neuroprotective potential?
- In Vitro :
- Primary Neuronal Cultures : Expose to Aβ (10 µM) and treat with 1–10 µM compound. Measure apoptosis via caspase-3/7 activity .
- Microglial Activation Assay : Quantify TNF-α suppression using ELISA (IC = 5.3 µM) .
- In Vivo :
- Transgenic AD Mice : Administer 10 mg/kg/day orally for 4 weeks. Assess cognitive improvement via Morris water maze and amyloid burden via PET imaging .
Q. How to address low solubility in aqueous buffers during formulation for biological assays?
- Approaches :
- Co-Solvents : Use DMSO (<1%) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Nanoformulation : Prepare PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion; achieve sustained release over 72h .
Contradictory Data Analysis
Q. Why do SAR studies show conflicting results for substituent effects on bioactivity?
- Example : Methylation of the benzothiazole nitrogen in increases antimicrobial activity but reduces CNS penetration.
- Root Cause :
- Lipophilicity vs. Permeability : LogP increases from 2.1 (parent) to 3.5 (methylated), improving membrane binding but impairing BBB traversal .
- Solution : Introduce polar groups (e.g., hydroxyl) at the azepane ring to balance logP and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
